6-Methylpyridazin-4-ol
Overview
Description
6-Methylpyridazin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C5H6N2O. It is a derivative of pyridazine, characterized by a methyl group at the 6th position and a hydroxyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylpyridazin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or keto acids, followed by cyclization to form the pyridazine ring. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions: 6-Methylpyridazin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and hydroxyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Formation of 6-methylpyridazin-4-one.
Reduction: Formation of 6-methyl-1,4-dihydropyridazine.
Substitution: Formation of various substituted pyridazine derivatives depending on the reagents used.
Scientific Research Applications
6-Methylpyridazin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals
Mechanism of Action
The mechanism of action of 6-Methylpyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridazine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Pyridazine: The parent compound without the methyl and hydroxyl groups.
6-Methylpyridazin-3(2H)-one: A similar compound with a keto group instead of a hydroxyl group.
4,5-Dihydro-6-methylpyridazin-3(2H)-one: A reduced form of the compound.
Uniqueness: 6-Methylpyridazin-4-ol is unique due to the presence of both a methyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
6-methyl-1H-pyridazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-2-5(8)3-6-7-4/h2-3H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIBNGPDRONHBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=NN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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